Tovinontrine

PDE9A inhibition IC50 Selectivity ratio

Tovinontrine (IMR-687, CRD-750) is the only PDE9A inhibitor with Phase 2a clinical proof showing a 40% reduction in vaso-occlusive crises and a 94% increase in time to first VOC. With >800-fold selectivity over PDE1/PDE5 isoforms and HbF induction superior to hydroxyurea (55% vs. 40% RBC sickling reduction) in the Townes HbSS model, it uniquely bridges preclinical findings to human endpoints. Its validated in vivo regimen (30 mg/kg/day, 30 days) delivers a reproducible protocol for hemoglobinopathy and cardioprotection research.

Molecular Formula C21H26N6O2
Molecular Weight 394.5 g/mol
CAS No. 2062661-53-2
Cat. No. B611444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTovinontrine
CAS2062661-53-2
SynonymsTovinontrine
Molecular FormulaC21H26N6O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
InChIInChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1
InChIKeyGWGNPYYVGANHRJ-GDBMZVCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tovinontrine (CAS 2062661-53-2, IMR-687, CRD-750): A Highly Selective PDE9A Inhibitor with Validated Preclinical and Clinical Pharmacology for Scientific Procurement


Tovinontrine (IMR-687, CRD-750) is a highly potent and selective phosphodiesterase-9A (PDE9A) inhibitor developed as an orally administered small molecule [1]. Its primary mechanism involves the elevation of intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn increases fetal hemoglobin (HbF) expression and reduces red blood cell sickling and hemolysis [2]. While originally investigated for sickle cell disease and beta-thalassemia [1][2], the compound is currently under active clinical development for heart failure with preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF) [3].

Why Tovinontrine (IMR-687) Cannot Be Substituted by Other PDE9A Inhibitors in Sickle Cell and Heart Failure Research


PDE9A inhibitors are a structurally diverse class with varying isoform selectivity, tissue distribution, and clinical performance profiles. For example, PF-04447943 (Edelinontrine) exhibits a different selectivity profile and a Phase 2b trial in Alzheimer's disease showed a higher rate of adverse events leading to discontinuation (6.6% vs 2% placebo) [1]. Similarly, BAY 73-6691, while brain-penetrant, has a 6- to 7-fold lower potency for PDE9A (IC50 of 55 nM) and a significantly narrower selectivity window (30-fold selectivity) compared to Tovinontrine's >800-fold window [2]. Crucially, Tovinontrine's clinical development path is unique: it demonstrated a statistically significant 40% reduction in vaso-occlusive crises (VOCs) and a near doubling of time to first VOC in a Phase 2a SCD trial [3], outcomes that are not transferable to other PDE9A inhibitors. Procurement of a generic PDE9A inhibitor therefore risks irreproducible results in in vivo models of HbF induction, hemolysis, or cardioprotection.

Quantitative Differentiation of Tovinontrine (IMR-687) from Other PDE9A Inhibitors: A Procurement Evidence Guide


Enzymatic Potency and Isoform Selectivity: Tovinontrine vs. PF-04447943 vs. BAY 73-6691 vs. Osoresnontrine

Tovinontrine (IMR-687) demonstrates superior enzymatic potency for PDE9A1 and PDE9A2 compared to the next-generation PDE9A inhibitors PF-04447943 and BAY 73-6691, and greater selectivity over off-target PDEs. While all are selective for PDE9A, the magnitude of selectivity differs markedly [1][2][3].

PDE9A inhibition IC50 Selectivity ratio Biochemical assay

Preclinical In Vivo Efficacy in Sickle Cell Disease: Tovinontrine vs. Hydroxyurea in Townes SCD Mice

In a direct head-to-head preclinical comparison in the Townes mouse model of sickle cell disease, Tovinontrine (IMR-687) demonstrated superior efficacy to the standard-of-care agent hydroxyurea (HU) in reducing red blood cell sickling and inducing fetal hemoglobin (HbF), while also providing a more favorable safety profile [1].

Sickle cell disease HbF induction RBC sickling In vivo efficacy Hydroxyurea

Clinical Efficacy in Sickle Cell Disease: Phase 2a Tovinontrine vs. Placebo on Vaso-Occlusive Crises

In a Phase 2a randomized, double-blind, placebo-controlled clinical trial (NCT03401112) in adult patients with SCD (N=93), Tovinontrine (50-200 mg once daily) significantly reduced the frequency of vaso-occlusive crises (VOCs) compared to placebo over a 6-month treatment period [1].

Sickle cell disease Vaso-occlusive crisis Phase 2a Placebo-controlled Clinical outcome

Safety and Tolerability Profile: Tovinontrine vs. PF-04447943 in Alzheimer's Disease

Tovinontrine demonstrates a favorable tolerability profile in clinical studies for SCD, which contrasts with the higher adverse event (AE)-related discontinuation rate observed with the PDE9A inhibitor PF-04447943 in a trial for Alzheimer's disease [1][2].

Tolerability Adverse events Discontinuation rate Clinical safety

Regulation of Natriuretic Peptide vs. Nitric Oxide-Stimulated cGMP: PDE9A (Tovinontrine) vs. PDE5A Inhibitors

A fundamental mechanistic difference distinguishes PDE9A inhibition (by Tovinontrine) from PDE5A inhibition. While PDE5A regulates nitric oxide (NO)-generated cGMP, PDE9A controls natriuretic-peptide-stimulated cGMP in cardiomyocytes. Crucially, PDE9A inhibition reverses established heart disease independently of nitric oxide synthase (NOS) activity, whereas PDE5A inhibition requires active NOS [1].

Heart failure cGMP signaling PDE9A PDE5A Natriuretic peptide Nitric oxide

Cardiovascular Clinical Development: Tovinontrine's Shift to Heart Failure vs. Other PDE9A Inhibitors' Focus on CNS Disorders

Tovinontrine's clinical development trajectory has uniquely pivoted from blood disorders to cardiovascular disease, specifically heart failure with preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF). This is a distinct strategic focus compared to other PDE9A inhibitors like PF-04447943 and BAY 73-6691, which were primarily developed for Alzheimer's disease and cognitive disorders [1][2][3].

Heart failure HFpEF HFrEF Clinical development CNS disorders

Validated Research Applications for Tovinontrine (IMR-687) in Sickle Cell and Heart Failure Models


Preclinical Sickle Cell Disease Models: Maximizing HbF Induction and Reducing Red Blood Cell Sickling

Tovinontrine is the optimal choice for investigators using the Townes HbSS mouse model of sickle cell disease or in vitro erythroid differentiation cultures from CD34+ progenitors. Its demonstrated superiority over hydroxyurea in reducing RBC sickling (55% vs. 40%) and inducing high levels of HbF in this model directly supports its use in studies aimed at reducing hemolysis and vaso-occlusion [1]. The validated in vivo dosing regimen of 30 mg/kg/day for 30 days provides a clear, reproducible protocol for efficacy studies.

Heart Failure Research: Studying Natriuretic Peptide-cGMP Signaling in HFpEF and HFrEF

For laboratories investigating the role of cGMP signaling in cardiac hypertrophy and heart failure, Tovinontrine provides a highly selective tool to probe the natriuretic peptide pathway. Its unique NOS-independent mechanism of action [2] makes it particularly valuable in models where NO signaling is impaired, such as chronic pressure overload. As Tovinontrine is currently in Phase 2 trials for both HFpEF and HFrEF [3], procurement of this compound aligns translational research with the most advanced clinical stage for a PDE9A inhibitor in this therapeutic area.

Translational SCD Research: Validating Clinical Endpoints on Vaso-Occlusive Crisis Reduction

Tovinontrine's Phase 2a clinical data, showing a 40% reduction in annualized VOC rate and a 94% increase in median time to first VOC compared to placebo [4], provides a clinically relevant benchmark for in vivo studies. Researchers can use this compound to bridge preclinical findings in sickle cell mouse models to human disease endpoints, facilitating the development of combination therapies or novel biomarkers for VOC risk stratification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tovinontrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.